ethyl 4-(2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate
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Description
The compound “ethyl 4-(2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate” is a complex organic molecule. It contains several functional groups and rings, including a piperazine ring, a triazolo[4,5-d]pyrimidine ring, and a carboxylate ester group .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various computational methods, such as the GAUSSIAN 16W program package . These studies often involve geometry optimization for the monomer and dimer forms of the compound .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various techniques. For example, the 1H-NMR spectra of similar compounds showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Scientific Research Applications
- For instance, it was employed to synthesize “ru namide” (also known as “rufinamide”) with a remarkable 96% isolated yield .
- Notably, 2-ynoic acids were used as small-chain alkyne donors in a decarboxylation/cycloaddition cascade, bypassing gaseous reagents .
Antiepileptic Agents
Flow Synthesis of 1,2,3-Triazoles
Whole-Cell Bioreduction
1,5-Disubstituted-1,2,4-Triazoles
Biocatalytic Synthesis
properties
IUPAC Name |
ethyl 4-[2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN7O4/c1-2-32-20(31)26-9-7-25(8-10-26)16(29)12-27-13-22-18-17(19(27)30)23-24-28(18)11-14-3-5-15(21)6-4-14/h3-6,13H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZKKFZXWPERQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate |
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